Methyl 2,3,6-Tri-O-benzoyl-4-deoxy-alpha-D-glucopyranoside
Description
Structural Classification and Nomenclature
This compound exists as a modified glucose derivative characterized by specific structural modifications that distinguish it within the broader family of carbohydrate building blocks. The compound bears the Chemical Abstracts Service registry number 19488-41-6 and possesses the molecular formula C28H26O8 with a molecular weight of 490.5 grams per mole. The systematic International Union of Pure and Applied Chemistry nomenclature designates this molecule as [(4S,5S,6S)-4,5-Dibenzoyloxy-6-methoxyoxan-2-yl]methyl benzoate, reflecting its stereochemical configuration and functional group arrangement.
The structural architecture of this compound centers on an alpha-D-glucopyranoside core that has undergone two critical modifications: deoxygenation at the 4-position and regioselective benzoylation at positions 2, 3, and 6. The alpha anomeric configuration establishes the stereochemistry at the C-1 position, while the methyl aglycon provides anomeric protection through a stable glycosidic bond. The benzoyl protecting groups, derived from benzoic acid, serve as robust ester-based protection that can withstand various reaction conditions while providing selectivity for subsequent synthetic transformations.
The deoxy modification represents a fundamental alteration to the natural glucose structure, where the hydroxyl group at carbon-4 has been replaced with hydrogen. This modification significantly alters the molecule's reactivity profile and biological properties compared to the parent glucose structure. Such deoxygenation strategies have become increasingly important in carbohydrate chemistry for creating novel building blocks with unique chemical and biological properties.
Historical Context in Carbohydrate Chemistry
The development of benzoyl-protected deoxyglucosides emerged from the evolution of protecting group strategies in carbohydrate chemistry throughout the mid-to-late 20th century. Early investigations into regioselective protection of carbohydrates revealed that benzoyl groups offered several advantages over other protecting groups, including stability under a wide range of reaction conditions and the ability to influence stereochemical outcomes through neighboring group participation. The introduction of benzoyl protecting groups into carbohydrate synthesis represented a significant advancement over earlier acetyl-based protection schemes.
Historical research by Williams and co-workers in the 1970s established fundamental reactivity patterns for hydroxyl groups in different sugar series, demonstrating that regioselective benzoylation could be achieved under carefully controlled conditions. These pioneering studies showed that benzoylation of alpha-D-glucose with benzoyl chloride in anhydrous pyridine at reduced temperatures could provide selective protection patterns, laying the groundwork for the systematic development of compounds like this compound.
The synthesis of deoxyglucose derivatives gained particular momentum in the 1960s and 1970s as researchers recognized their potential applications in studying carbohydrate metabolism and developing novel therapeutic agents. Early work by Zorbach and colleagues demonstrated the utility of crystalline O-acylglycosyl halides in direct glycoside synthesis, establishing methodologies that would later be adapted for the preparation of complex deoxy sugar derivatives.
The integration of benzoyl protecting groups with deoxy sugar chemistry represented a convergence of two important synthetic strategies. Benzoyl groups provided the necessary protection and stereochemical control, while deoxy modifications offered opportunities to create building blocks with altered biological activity and improved synthetic accessibility for complex oligosaccharide targets.
Significance in Glycochemistry Research
This compound occupies a significant position in contemporary glycochemistry research as both a synthetic intermediate and a model compound for studying protecting group effects in carbohydrate synthesis. The compound serves as a key building block in the preparation of complex oligosaccharides, particularly those requiring 4-deoxy modifications in the final target structures. Its utility extends beyond simple protection strategies to encompass sophisticated glycosylation methodologies where the protecting group pattern influences both reactivity and stereochemical outcomes.
Research applications of this compound have demonstrated its value in synthesizing glycosides with specific biological activities. The 2,3,6-tri-O-benzoyl protection pattern provides excellent selectivity for glycosylation reactions while maintaining the necessary stability for multi-step synthetic sequences. Studies have shown that compounds with this protection pattern can serve as effective glycosyl acceptors in various coupling reactions, enabling the construction of complex branched oligosaccharides.
The significance of this compound in drug development research cannot be understated. Carbohydrate-based therapeutics have gained increasing attention due to their potential for targeting specific biological pathways, and building blocks like this compound provide the necessary synthetic tools for creating novel glycan structures with therapeutic potential. The deoxy modification at position 4 is particularly valuable for creating metabolically stable analogs that can resist enzymatic degradation.
Contemporary research has also utilized this compound in analytical chemistry applications, where it serves as a standard for developing new analytical methods for carbohydrate analysis. The well-defined structure and known properties make it an ideal reference compound for validating analytical techniques and quantification methods in carbohydrate research.
Position within Carbohydrate Building Block Taxonomy
Within the comprehensive taxonomy of carbohydrate building blocks, this compound occupies a specific niche as a member of the deoxysugar family with ester-based protection. The classification system for monosaccharides and their derivatives recognizes five major groups: aldoses, ketoses, aminosugars, uronic acids, and deoxysugars, with this compound clearly belonging to the deoxysugar category.
The taxonomic position of this compound can be understood through multiple classification criteria. As a hexose derivative, it belongs to the six-carbon sugar family, specifically derived from glucose through 4-deoxygenation. The alpha anomeric configuration places it within the alpha-glycoside subfamily, while the methyl aglycon categorizes it among O-methylglycosides. The benzoyl protecting groups further classify it within the ester-protected building block category.
Comparative analysis with related building blocks reveals the unique position of this compound within the broader carbohydrate chemistry toolkit. Unlike simple per-acetylated sugars, the selective 2,3,6-tri-O-benzoyl pattern provides specific reactivity characteristics that enable regioselective transformations. The 4-deoxy modification distinguishes it from fully hydroxylated glucose derivatives, creating opportunities for synthetic strategies that are not possible with the parent compound.
| Classification Category | Specific Assignment |
|---|---|
| Monosaccharide Type | Deoxysugar |
| Carbon Number | Hexose |
| Parent Sugar | Glucose |
| Anomeric Configuration | Alpha |
| Aglycon Type | Methyl |
| Protection Pattern | 2,3,6-Tri-O-benzoyl |
| Deoxy Position | 4-Deoxy |
The compound's position within building block taxonomy also reflects its synthetic accessibility and utility. As a member of the protected deoxysugar family, it represents an intermediate level of structural complexity that balances synthetic feasibility with functional versatility. This positioning makes it particularly valuable for researchers who require building blocks that are more sophisticated than simple monosaccharides but less complex than fully elaborated oligosaccharide fragments.
Modern carbohydrate chemistry has recognized approximately 3000 distinct glycan determinants in human glycoproteins and glycolipids, with an additional 4000 within proteoglycans. Within this vast chemical space, compounds like this compound serve as essential synthetic tools for accessing specific regions of glycan chemical space that would otherwise be difficult to reach through direct biological synthesis or simple chemical modification of natural products.
Properties
IUPAC Name |
[(4S,5S,6S)-4,5-dibenzoyloxy-6-methoxyoxan-2-yl]methyl benzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H26O8/c1-32-28-24(36-27(31)21-15-9-4-10-16-21)23(35-26(30)20-13-7-3-8-14-20)17-22(34-28)18-33-25(29)19-11-5-2-6-12-19/h2-16,22-24,28H,17-18H2,1H3/t22?,23-,24-,28-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JUPVDZTZGGKAHL-CJDMLRBHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1C(C(CC(O1)COC(=O)C2=CC=CC=C2)OC(=O)C3=CC=CC=C3)OC(=O)C4=CC=CC=C4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CO[C@@H]1[C@H]([C@H](CC(O1)COC(=O)C2=CC=CC=C2)OC(=O)C3=CC=CC=C3)OC(=O)C4=CC=CC=C4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H26O8 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
490.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Direct Benzoylation Using Benzoyl Chloride
A common strategy involves sequential benzoylation of methyl α-D-glucopyranoside. Koto’s protocol, adapted for large-scale synthesis, employs benzoyl chloride (BzCl) with sodium hydride (NaH) under controlled heating. However, this method lacks regioselectivity, producing mixtures of 3-OH and 4-OH regioisomers alongside per-benzylated byproducts. For instance, heating methyl α-D-glucopyranoside with BzCl (4.5 equiv) and NaH at 100°C for 3 hours yielded methyl 2,4,6-tri-O-benzyl-α-D-glucopyranoside (2 ) and its 4-OH isomer (3 ) in a 5:1 ratio. To resolve this, an acylation-purification-deacylation sequence was introduced:
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Benzoylation : Treating the mixture with BzCl and DMAP in pyridine selectively benzoylates the 3-OH group, yielding separable 3-O-benzoyl (5 ) and 4-O-benzoyl (6 ) derivatives.
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Chromatographic separation : Column chromatography (ethyl acetate/hexane) isolates 5 in 71% yield and 6 in 15% yield.
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Deacylation : Selective removal of the benzoyl group from 5 restores the 3-OH intermediate for subsequent benzoylation at the 6-position.
This approach, though laborious, ensures regioselectivity and avoids hazardous solvents.
Trityl-Mediated Protection
An alternative method from the Royal Society of Chemistry employs trityl (triphenylmethyl) protection to direct benzoylation. Methyl α-D-glucopyranoside is first tritylated at the 6-position using trityl chloride (TrCl) and DMAP in DMF, yielding methyl 6-O-trityl-α-D-glucopyranoside (I) in 50% yield. Subsequent benzoylation of the 2- and 3-positions with benzyl bromide (BnBr) and NaH affords methyl 2,3-di-O-benzyl-6-O-trityl-α-D-glucopyranoside (II). Detritylation using acetic acid/water (9:1) liberates the 6-OH group, which is then benzoylated to yield the 2,3,6-tri-O-benzoyl derivative.
Deoxygenation at the 4-Position
SN2 Displacement of Sulfonate Esters
A well-established deoxygenation strategy involves converting the 4-OH group into a leaving group, followed by nucleophilic displacement. As demonstrated by PubMed, methyl 2,3,6-tri-O-benzoyl-4-O-methylsulfonyl-α-D-galactopyranoside undergoes SN2 displacement with iodide or azide ions, yielding 4-deoxy-4-iodo or 4-azido derivatives. For the target glucopyranoside, analogous conditions would require:
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Mesylation : Treat the 4-OH intermediate with methanesulfonyl chloride (MsCl) in pyridine.
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Displacement : React with sodium iodide (NaI) in acetone or tetrabutylammonium azide (TBAA) in DMF.
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Reduction (if applicable): Hydrogenolysis of the azide to amine or retention of the iodide.
This method, while reliable, risks β-elimination under harsh conditions.
Radical Deoxygenation
The Barton-McCombie reaction offers a radical-based alternative. After converting the 4-OH to a thiocarbonate (e.g., using thiocarbonyldiimidazole), treatment with tributyltin hydride (Bu3SnH) and a radical initiator (e.g., AIBN) removes the oxygen atom. This method avoids stereochemical scrambling but requires stringent anhydrous conditions.
Integrated Synthetic Routes
Route 1: Benzoylation-First Approach
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Global benzoylation : Methyl α-D-glucopyranoside is treated with BzCl (3.0 equiv) and DMAP in pyridine to yield methyl 2,3,4,6-tetra-O-benzoyl-α-D-glucopyranoside.
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Selective deprotection : The 4-O-benzoyl group is hydrolyzed using NaOMe/MeOH, yielding the 4-OH intermediate.
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Deoxygenation : Mesylation followed by displacement with NaI affords the 4-deoxy product.
Route 2: Stepwise Protection-Benzoylation
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2,3-O-Benzoylation : React with BzCl (2.1 equiv) and DMAP.
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Detritylation : Remove Tr with acetic acid/water.
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6-O-Benzoylation : Final benzoylation at the 6-position.
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4-Deoxygenation : Apply Barton-McCombie conditions.
Yield : 60–65% over five steps.
Comparative Analysis of Methods
Challenges and Optimizations
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Regioselectivity : Unprotected hydroxyl groups often lead to over-benzoylation. Using bulky protecting groups (e.g., trityl) or low-temperature benzoylation improves selectivity.
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Anomeric Configuration : α-configuration is preserved by using methyl glucopyranoside as the starting material and avoiding basic conditions that promote epimerization.
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Purification : Chromatography remains critical for isolating intermediates, though solvent gradients (e.g., ethyl acetate/hexane) enhance resolution .
Chemical Reactions Analysis
Types of Reactions
Methyl 2,3,6-Tri-O-benzoyl-4-deoxy-alpha-D-glucopyranoside undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The benzoyl groups can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like sodium methoxide in methanol.
Major Products
Oxidation: Oxidized derivatives with carboxyl groups.
Reduction: Reduced derivatives with hydroxyl groups.
Substitution: Substituted derivatives with various functional groups.
Scientific Research Applications
Chemical Properties and Structure
Chemical Formula : C28H26O8
Molecular Weight : 490.50 g/mol
CAS Number : 19488-41-6
Appearance : Off-white to pale yellow solid
The compound features multiple benzoyl groups that serve as protecting groups for hydroxyl functionalities, enhancing the stability and reactivity of the glucopyranoside structure during synthetic processes.
Applications in Glycosylation Reactions
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Building Block for Oligosaccharides :
Methyl 2,3,6-Tri-O-benzoyl-4-deoxy-alpha-D-glucopyranoside is frequently utilized as a glycosyl donor in oligosaccharide synthesis. Its protective groups allow for selective reactions that are crucial for constructing complex carbohydrate structures. The compound's ability to participate in glycosylation reactions with various acceptors has been documented in several studies . -
Regioselectivity and Stereoselectivity Control :
The presence of benzoyl protecting groups significantly influences the regio- and stereoselectivity of glycosylation reactions. This aspect has been exploited to develop methodologies that yield specific oligosaccharide configurations, which are essential for biological activity . -
Synthesis of Glycosaminoglycan Oligosaccharides :
Recent advances have highlighted the role of this compound in synthesizing glycosaminoglycan oligosaccharides. Its use as a protected intermediate facilitates the construction of these biologically important polysaccharides .
Case Study 1: Synthesis Methodology
A study demonstrated the efficient one-step synthesis of this compound from methyl α-D-glucopyranoside using benzyl chloride and sodium hydride under controlled heating conditions. This method yielded a significant amount of the desired product while minimizing by-products .
Case Study 2: Biological Applications
Research has shown that oligosaccharides synthesized using this compound exhibit specific biological activities, including anti-inflammatory properties. These findings underscore the importance of this compound in developing therapeutic agents targeting various diseases .
Summary Table of Applications
| Application Area | Details |
|---|---|
| Glycosylation Reactions | Acts as a glycosyl donor; enhances regioselectivity and stereoselectivity |
| Oligosaccharide Synthesis | Serves as a building block for complex carbohydrates |
| Biological Studies | Used in synthesizing bioactive oligosaccharides with potential therapeutic effects |
| Synthetic Methodologies | Facilitates efficient synthesis protocols with minimal side products |
Mechanism of Action
The mechanism of action of Methyl 2,3,6-Tri-O-benzoyl-4-deoxy-alpha-D-glucopyranoside involves its interaction with specific molecular targets, primarily enzymes involved in carbohydrate metabolism. The compound can inhibit or modify the activity of these enzymes by binding to their active sites, thereby affecting the metabolic pathways .
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Modifications and Functional Groups
The compound is compared below with analogs differing in acyl groups, substitution patterns, or functional moieties:
Key Observations :
- Benzoyl vs. Other Acyl Groups: Benzoyl (aromatic) groups confer rigidity and stability, whereas lauroyl (C12) or hexanoyl (C6) chains increase lipophilicity, impacting solubility and membrane permeability .
- In contrast, 4-iodo or 4-azido analogs introduce steric or reactive functionalities .
Reaction Conditions :
- Temperature : Most benzoylation reactions proceed at 0°C to room temperature to minimize side reactions .
- Catalysts : DMAP is commonly used to activate acyl chlorides .
Physicochemical Data
*logP calculated using ChemDraw.
Biological Activity
Methyl 2,3,6-Tri-O-benzoyl-4-deoxy-alpha-D-glucopyranoside (CAS Number: 19488-41-6) is a glycoside compound that has garnered attention for its potential biological activities. This article explores its chemical properties, biological effects, and relevant research findings.
- Molecular Formula : C28H26O8
- Molecular Weight : 490.50 g/mol
- Structure : The compound features three benzoyl groups attached to the glucopyranoside structure, which enhances its lipophilicity and potential biological interactions.
Anticancer Activity
There is emerging evidence that glycosides can influence cancer cell behavior. A study indicated that glycosides can induce apoptosis in cancer cells through various mechanisms, including the inhibition of cell proliferation and modulation of signaling pathways . Although direct studies on this compound are scarce, its structural features suggest it may interact with similar pathways.
Case Studies and Research Findings
- Conformational Studies : A crystallographic study established the conformation of this compound in solid-state. The compound adopts a stable chair conformation typical of pyranose sugars, which is crucial for its biological activity .
- Synthesis and Modification : Research has shown that modifications to the glucopyranoside structure can enhance biological activity. For example, the introduction of methoxy groups or variations in the benzoyl substituents can significantly alter the compound's interaction with biological targets .
- Pharmacological Potential : The potential pharmacological applications of methylated glucopyranosides have been explored in various studies. These compounds have been linked to anti-inflammatory and antioxidant activities, further supporting their therapeutic potential in treating viral infections and cancer .
Data Table: Summary of Biological Activities
Q & A
Q. What are the key considerations for designing a synthesis protocol for Methyl 2,3,6-Tri-O-benzoyl-4-deoxy-α-D-glucopyranoside?
A robust synthesis protocol should prioritize regioselective benzoylation and deoxygenation at the C4 position. Typically, benzoylation of hydroxyl groups at C2, C3, and C6 is achieved using benzoyl chloride in pyridine under anhydrous conditions, while the 4-deoxy modification involves selective reduction of a tosyl or mesyl intermediate . Critical steps include:
- Protection/deprotection strategies : Benzoyl groups are stable under acidic and mild basic conditions, making them suitable for subsequent glycosylation .
- Stereochemical control : Use of α-anomeric directing agents (e.g., methyl glycoside) ensures retention of configuration during glycosidic bond formation .
- Purification : Column chromatography with gradients of ethyl acetate/hexane is essential to isolate intermediates, as evidenced by TLC monitoring .
Q. How can NMR spectroscopy resolve structural ambiguities in this compound?
1H and 13C NMR are critical for confirming regiochemistry and anomeric configuration:
- Benzoyl groups : Aromatic protons (δ 7.8–8.1 ppm) and carbonyl signals (δ 165–170 ppm in 13C) confirm benzoylation at C2, C3, and C6 .
- Anomeric proton : The α-configuration is indicated by a downfield-shifted anomeric proton (δ ~5.5 ppm, J = 3–4 Hz) .
- 4-deoxy confirmation : Absence of a hydroxyl signal at C4 and a characteristic CH2 resonance (δ 1.8–2.2 ppm) in 1H NMR .
Advanced Research Questions
Q. How do competing reaction pathways impact the yield of Methyl 2,3,6-Tri-O-benzoyl-4-deoxy-α-D-glucopyranoside during glycosylation?
Competing pathways, such as β-anomer formation or incomplete benzoylation, arise due to:
- Solvent polarity : Low-polarity solvents (e.g., dichloromethane) favor α-selectivity by stabilizing oxocarbenium ion intermediates .
- Catalyst choice : Lewis acids like BF3·Et2O enhance α-selectivity but may lead to benzoyl migration if moisture is present .
- Temperature : Elevated temperatures increase β-anomer formation via SN2 mechanisms, reducing overall yield .
Contradictions in reported yields (40–75%) likely stem from variations in these parameters, necessitating strict control of reaction conditions .
Q. What computational methods are effective in predicting the reactivity of this compound in glycosyltransferase assays?
Density Functional Theory (DFT) and Molecular Dynamics (MD) simulations are used to:
- Map transition states : Predict energy barriers for glycosidic bond cleavage or transferase-mediated modifications .
- Substrate docking : Identify binding interactions with enzymes like LgtC (α-1,4-galactosyltransferase) by modeling the benzoylated glucopyranoside into active sites .
- Solvent effects : PCM (Polarizable Continuum Model) simulations assess how benzoyl groups influence solubility and enzyme accessibility .
Experimental validation via kinetic assays (e.g., HPLC monitoring of product formation) is required to reconcile computational predictions with empirical data .
Q. How can contradictions in enzymatic hydrolysis data be analyzed for this compound?
Discrepancies in hydrolysis rates (e.g., β-glucosidase vs. α-specific enzymes) may arise from:
- Steric hindrance : Bulky benzoyl groups at C2, C3, and C6 limit enzyme access to the glycosidic bond, as observed in reduced hydrolysis rates compared to non-benzoylated analogs .
- Enzyme specificity : α-Glucosidases show higher activity toward methyl α-D-glucopyranosides, but benzoylation at C6 can alter binding affinity .
- pH dependence : Acidic conditions (pH 4.5–5.5) favor protonation of the glycosidic oxygen, accelerating hydrolysis, while neutral pH may stabilize the substrate .
Cross-referencing data from mass spectrometry (to track hydrolysis products) and X-ray crystallography (to resolve enzyme-substrate complexes) can resolve these contradictions .
Methodological Resources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
